

Application Note: Monitoring Peroxyacetyl Radical Reactions with FTIR Spectroscopy

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Compound of Interest

Compound Name:	CH ₃ COO ₂
CAS No.:	36709-10-1
Cat. No.:	B10795667

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Introduction

The peroxyacetyl radical (CH₃C(O)OO•), a key intermediate in atmospheric chemistry, plays a significant role in the formation of photochemical smog and the transport of nitrogen oxides. Its high reactivity also makes it relevant in various oxidative processes, including those of potential interest in toxicology and drug degradation studies where radical-initiated reactions are a concern. Understanding the kinetics and mechanisms of peroxyacetyl radical reactions is crucial for developing accurate models of these complex systems.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying gas-phase chemical reactions. By monitoring the characteristic infrared absorption bands of reactants, intermediates, and products over time, it provides a non-invasive, real-time window into reaction kinetics and mechanisms. This application note provides a detailed protocol for the generation of peroxyacetyl radicals via the thermal decomposition of peroxyacetyl nitrate (PAN) and the subsequent monitoring of their reactions using time-resolved FTIR spectroscopy.

Principle

The experimental approach is based on the thermal lability of the O-N bond in peroxyacetyl nitrate (PAN). When heated, PAN undergoes unimolecular decomposition to produce the peroxyacetyl radical (PA) and nitrogen dioxide (NO₂).



Once generated, the peroxyacetyl radicals can undergo several reactions, including self-reaction or reaction with other species introduced into the system. Time-resolved FTIR spectroscopy is used to monitor the concentration changes of various species by measuring the absorbance of their specific vibrational bands as a function of time. According to the Beer-Lambert law, the absorbance of a specific infrared band is directly proportional to the concentration of the corresponding species. By tracking the decay of reactants or the formation of products, one can derive kinetic parameters such as reaction rate constants.

Experimental Protocols

Protocol 1: Synthesis of Peroxyacetyl Nitrate (PAN)

Caution: Peroxyacetyl nitrate is a powerful lachrymator and explosive in condensed phases. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves).

Materials:

- Peracetic acid (CH₃C(O)OOH), ~32% in acetic acid
- Sulfuric acid (H₂SO₄), concentrated (98%)
- Nitric acid (HNO₃), concentrated (70%)
- n-Tridecane (or other high-boiling point, inert solvent)
- Ice-salt bath
- Separatory funnel

- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Prepare an ice-salt bath to maintain a temperature of 0 °C.
- In a round-bottom flask placed in the ice-salt bath, mix 3 mL of peracetic acid with 20 mL of n-tridecane.
- Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.
- Carefully and dropwise, add 1.5 mL of concentrated nitric acid to the flask over a period of 5-10 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 2 °C.
- Continue stirring the mixture in the ice bath for an additional 15 minutes.
- Transfer the reaction mixture to a cold separatory funnel.
- Separate the lower acidic layer from the upper organic layer (containing PAN in n-tridecane).
- Wash the organic layer 2-3 times with cold deionized water to remove residual acids.
- Dry the PAN/n-tridecane solution with anhydrous magnesium sulfate and filter.
- The resulting solution can be stored in a refrigerator at -20 °C. The concentration of PAN in the solution can be determined by FTIR analysis of a diluted sample, using its known absorption cross-sections.

Protocol 2: Kinetic Analysis of Peroxyacetyl Radical Reactions by Time-Resolved FTIR

This protocol describes the use of a heated flow-tube reactor coupled to an FTIR spectrometer to monitor the thermal decomposition of PAN and the subsequent reactions of the peroxyacetyl radical.

Apparatus:

- FTIR spectrometer equipped with a rapid-scan or step-scan capability and a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector.
- Long-path gas cell (e.g., White cell or Hanst-type multipass cell) with an optical path length of several meters, placed within the FTIR sample compartment.
- Heated quartz flow-tube reactor (pyrolysis tube) with independent temperature control.
- Mass flow controllers (MFCs) for precise control of gas flow rates.
- System for introducing PAN vapor into the main gas flow (e.g., by bubbling a carrier gas like N₂ or He through the PAN/tridecane solution held at a constant temperature).
- Vacuum pump and pressure gauges.

Procedure:

- System Preparation:
 - Assemble the experimental setup as shown in the workflow diagram below.
 - Evacuate the entire system (gas lines, flow tube, and gas cell) and check for leaks.
 - Establish a stable flow of a bath gas (e.g., N₂ or zero air) through the system using MFCs. Typical pressures in the gas cell range from 50 to 760 Torr.
- Background Spectrum Acquisition:
 - With the bath gas flowing through the entire system (including the unheated pyrolysis tube and the gas cell), acquire a high-resolution background spectrum (e.g., 1 cm⁻¹ resolution, averaged over 100-200 scans).
- Reaction Initiation:
 - Introduce a controlled flow of PAN vapor into the main gas stream. This is achieved by flowing a carrier gas through the PAN/tridecane solution. The concentration of PAN can be controlled by the temperature of the solution and the flow rate of the carrier gas.

- Allow the system to stabilize, with PAN flowing through the unheated pyrolysis tube. Record a spectrum to determine the initial concentration of PAN.
- Initiate the reaction by rapidly heating the pyrolysis tube to the desired temperature (e.g., 300-400 °C) to induce the thermal decomposition of PAN.
- Time-Resolved Data Acquisition:
 - Immediately upon heating the pyrolysis tube, begin acquiring time-resolved FTIR spectra using the rapid-scan mode (e.g., one spectrum every few seconds).
 - Monitor the decrease in the absorbance of characteristic PAN bands (e.g., at 794, 1302, 1740, and 1841 cm^{-1}) and the increase in the absorbance of product bands (e.g., NO_2 at 1630 cm^{-1} , and any products from subsequent reactions of the peroxyacetyl radical).
 - If studying the reaction of the peroxyacetyl radical with another species (e.g., NO), introduce this species into the flow stream after the pyrolysis tube but before the FTIR gas cell.
- Data Analysis:
 - Extract the absorbance values for each species of interest at each time point from the series of collected spectra.
 - Convert absorbance values to concentrations using the Beer-Lambert law ($A = \epsilon cl$), where ' ϵ ' is the absorption coefficient (or cross-section), ' c ' is the concentration, and ' l ' is the optical path length of the gas cell.
 - Plot the concentration of reactants and products as a function of time.
 - From these concentration-time profiles, determine the reaction rate constants using appropriate kinetic models (e.g., pseudo-first-order analysis).

Data Presentation

Quantitative data for key species involved in the study of peroxyacetyl radical reactions are summarized below.

Table 1: Infrared Absorption Bands of Key Species

Compound	Formula	Vibrational Mode	Wavenumber (cm ⁻¹)	Notes
Peroxyacetyl Nitrate (PAN)	CH ₃ C(O)OONO ₂	O-N stretch	794	Strong absorption band, suitable for monitoring PAN decay.
NO ₂ sym. stretch	1302	Strong absorption band.		
C=O stretch	1740	Strong absorption band.		
NO ₂ asym. stretch	1841	Very strong and characteristic band.		
Peroxyacetyl Radical	CH ₃ C(O)OO•	C=O stretch	1891	Observed in Ne matrix; key band for radical detection.[1]
O-O stretch	893	Observed in Ne matrix.[1]		
CH ₃ s-deform.	1380	Observed in Ne matrix.[1]		
Nitrogen Dioxide	NO ₂	ν ₃ asym. stretch	1630	Key product of PAN decomposition.
Carbon Dioxide	CO ₂	ν ₃ asym. stretch	2349	Product of some secondary reactions.
Acetic Acid	CH ₃ COOH	C=O stretch	~1790 (monomer)	Potential product of radical-radical reactions.

Note: The infrared absorption bands for the peroxyacetyl radical have been characterized in cryogenic matrices.[1] In the gas phase, these bands may be broader and slightly shifted. Direct detection in the gas phase can be challenging due to low concentrations.

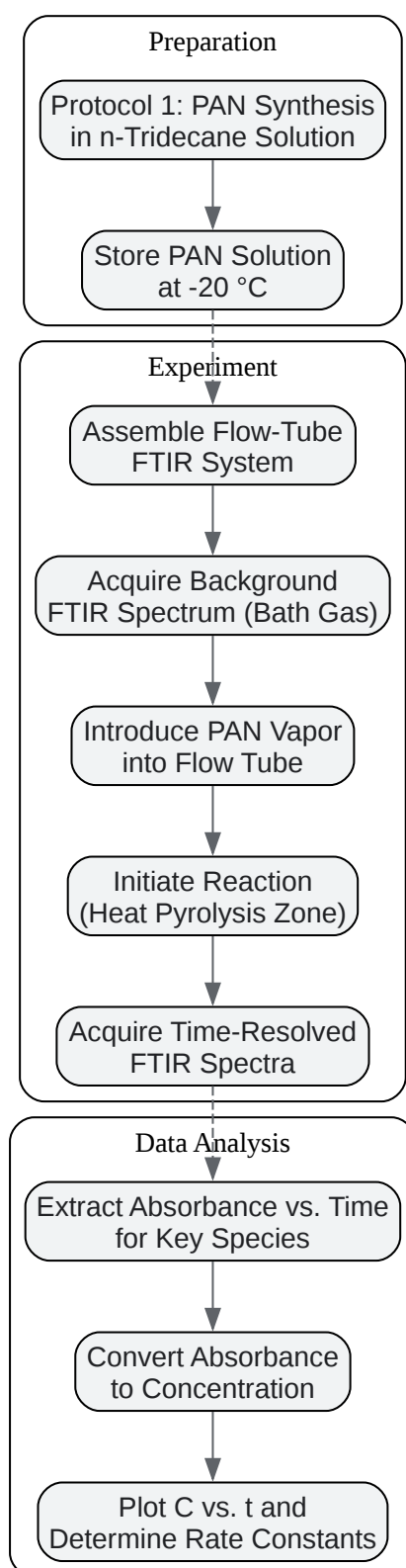
Table 2: Selected Kinetic Parameters for Peroxyacetyl Radical Reactions

Reaction	Rate Constant (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Dependence Expression	Experimental Method
$\text{CH}_3\text{C(O)OO}\cdot + \text{NO} \rightarrow \text{CH}_3\text{C(O)O}\cdot + \text{NO}_2$	1.8×10^{-11}	$k(T) = (6.0 \times 10^{-12}) \exp(320/T)$	Flow Tube / CIMS[1]
$\text{CH}_3\text{C(O)OO}\cdot + \text{NO}_2 \rightleftharpoons \text{PAN}$	4.7×10^{-12} (forward)	-	Derived from PAN decomposition studies
$\text{CH}_3\text{C(O)OO}\cdot + \text{CH}_3\text{C(O)OO}\cdot \rightarrow 2\text{CH}_3\text{C(O)O}\cdot + \text{O}_2$	1.3×10^{-11}	-	Laser Photolysis / UV Spectroscopy
$\text{CH}_3\text{C(O)OO}\cdot + \text{CH}_3\text{O}_2\cdot \rightarrow \text{CH}_2\text{O} + \text{CH}_3\text{COOH} + \text{O}_2$	2.0×10^{-11}	-	Laser Photolysis / UV & IR Spectroscopy

How to determine these with FTIR: The rate of reaction can be determined by monitoring the decay of a reactant or the formation of a stable product with a known IR absorption cross-section. For example, in the reaction with NO, the rate can be determined by monitoring the formation of NO₂. The self-reaction can be studied by monitoring the decay of PAN (as the source of the radical) under conditions where other reactions are minimized.

Visualization of Pathways and Workflows

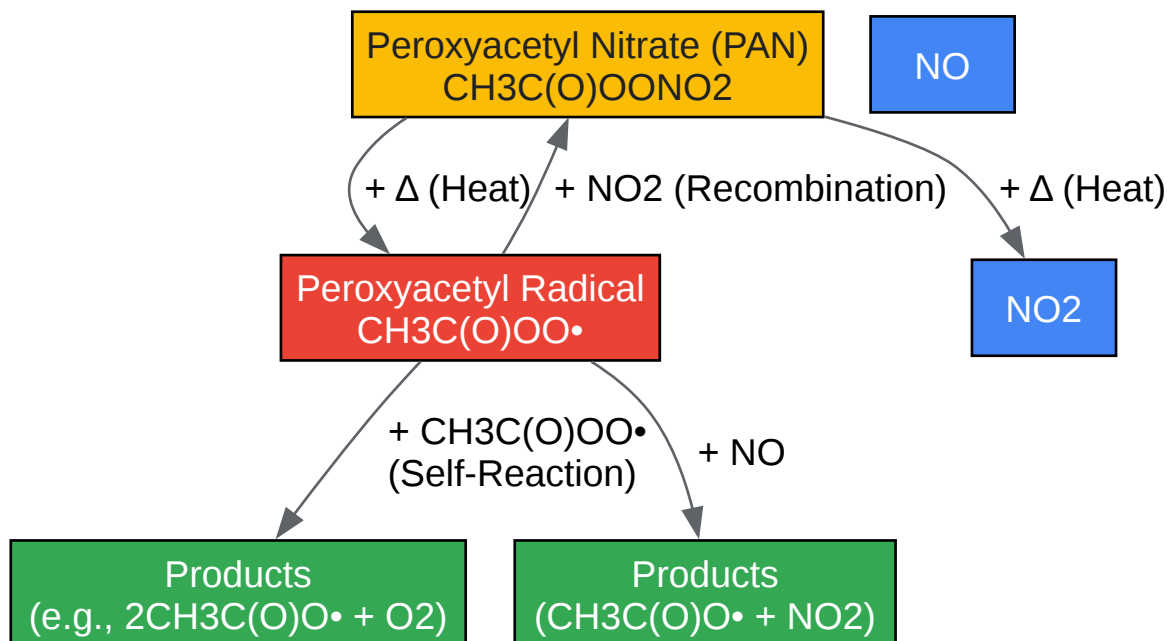
Experimental Workflow



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Caption: Experimental workflow for kinetic studies of peroxyacetyl radicals.

Peroxyacetyl Radical Reaction Pathways



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Caption: Key reaction pathways of the peroxyacetyl radical.

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References

- 1. $\text{CH}_3\text{C}(\text{O})\text{OO}$ [webbook.nist.gov]
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